3-(3-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O3S/c1-2-25-14-21(30(28,29)16-8-6-7-15(23)11-16)22(27)17-12-18(24)20(13-19(17)25)26-9-4-3-5-10-26/h6-8,11-14H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWSSQBHTKPHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline core.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline core and the piperidinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impacts
Table 1: Structural Comparison of Quinolin-4-one Derivatives
Analysis of Structural Modifications
Position 1 Substitutions: Ethyl (Target) vs. Methyl (): Smaller alkyl chain may enhance solubility but reduce target engagement due to weaker hydrophobic interactions .
Position 7 Heterocycles: Piperidin-1-yl (Target) vs. Diethylamino (): Piperidine offers a rigid, basic scaffold for hydrogen bonding, whereas diethylamino’s strong electron donation may alter electronic distribution and pKa .
Sulfonyl vs. Carbonyl Groups (Position 3) :
- The 3-chlorobenzenesulfonyl group (Target, ) enhances stability and electron withdrawal compared to acyl groups in compounds, which are prone to hydrolysis .
Fluorine at Position 6 :
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : Benzyl () and naphthalene () substituents increase logP, favoring blood-brain barrier penetration but risking off-target effects.
- Solubility : Piperazine () and smaller alkyl chains (, Target) improve aqueous solubility vs. bulky aryl groups.
- Metabolic Stability : Sulfonyl groups (Target, ) resist enzymatic degradation compared to acylated analogs () .
Biological Activity
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline class. Its unique structural features, including a sulfonyl group, a fluorine atom, and a piperidine moiety, suggest significant potential for diverse biological activities. This article explores the compound's biological activity based on current research findings and computational analyses.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 448.9 g/mol. The structural representation highlights the functional groups contributing to its biological properties:
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division. This inhibition could lead to the disruption of bacterial growth, positioning it as a potential antibacterial agent.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-chlorobenzenesulfonyl)-1-methylquinolin | Similar quinoline core with methyl substitution | Potential antitumor activity |
| 7-(4-piperidinyl)-6-fluoroquinolin | Lacks sulfonyl group but retains fluorine | Antidepressant properties |
| 2-(3-chlorophenyl)quinolin | Different phenyl substitution | Antimicrobial activity |
The unique combination of substituents in this compound enhances both its chemical reactivity and biological activity profile compared to other similar compounds.
Computational Studies
In the absence of extensive experimental data, computational modeling techniques such as docking simulations can be employed to predict the compound's potential biological activity. These simulations evaluate how the molecule interacts with known drug targets, providing insights into its therapeutic applications.
Q & A
Q. What are the key steps in synthesizing 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one?
The synthesis involves multi-step organic reactions:
Core formation : Construct the quinolone core via cyclization of substituted aniline derivatives under acidic conditions.
Sulfonation : Introduce the 3-chlorobenzenesulfonyl group using sulfonyl chloride reagents in anhydrous dichloromethane (DCM) at 0–5°C .
Piperidine substitution : React the intermediate with piperidine under nucleophilic aromatic substitution (SNAr) conditions, typically in dimethylformamide (DMF) at 80–100°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound characterized to confirm its structure and purity?
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., sulfonyl group at δ 7.5–8.0 ppm in aromatic regions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 493.12) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (S=O stretch) .
Q. What preliminary biological activities have been reported for this compound?
Quinoline derivatives with sulfonyl and piperidine groups exhibit:
- Antibacterial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays, with IC₅₀ values ranging 2–10 µg/mL .
- Anticancer potential : Screened against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, showing apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonation step?
Key variables include:
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-sulfonation) .
- Catalyst use : Add triethylamine (TEA) as a base to neutralize HCl byproducts, improving reaction efficiency .
- Solvent selection : Anhydrous DCM enhances reagent solubility and reduces hydrolysis .
Typical yields improve from 60% to 85% under optimized conditions .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound class?
- Comparative molecular docking : Compare binding affinities of analogs (e.g., 3-methyl vs. 3-chloro substituents) to target enzymes (e.g., DNA gyrase) .
- Meta-analysis of bioassay data : Pool results from multiple studies to identify consistent trends (e.g., fluoro and piperidine groups correlate with enhanced Gram-negative activity) .
- Crystallographic studies : Resolve 3D structures of compound-enzyme complexes to validate hypothesized binding modes .
Q. How can environmental fate studies inform the compound’s ecological risk profile?
- Degradation pathways : Conduct photolysis/hydrolysis experiments (e.g., simulate sunlight exposure in aqueous solutions) to identify persistent metabolites .
- Bioaccumulation assays : Measure logP values (predicted ~3.2) and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
- Toxicity screening : Use in vitro assays (e.g., algal growth inhibition) to assess ecotoxicological thresholds .
Methodological Challenges
Q. How are spectral data contradictions addressed during structural elucidation?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing quinolone C-4 carbonyl from sulfonyl groups) .
- Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in complex regions .
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Q. What experimental designs are recommended for assessing synergistic effects with other antimicrobial agents?
- Checkerboard assays : Combine the compound with β-lactams or fluoroquinolones to calculate fractional inhibitory concentration indices (FICI) .
- Time-kill curves : Monitor bacterial viability over 24 hours in the presence of sub-inhibitory concentrations .
- Resistance induction studies : Serial passage bacteria under sub-MIC conditions to evaluate mutation prevention concentration (MPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
